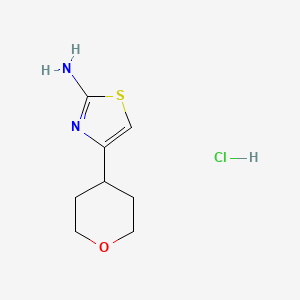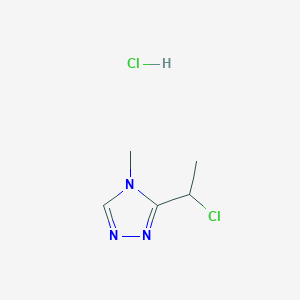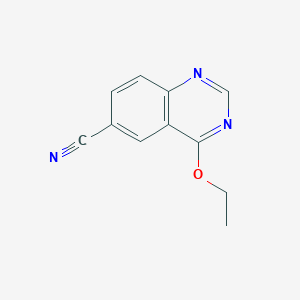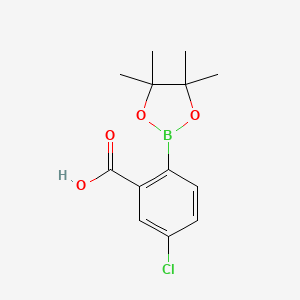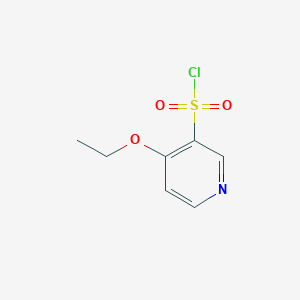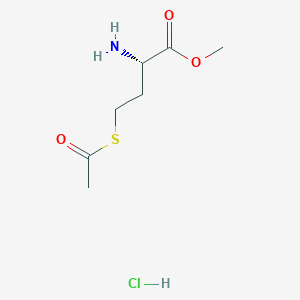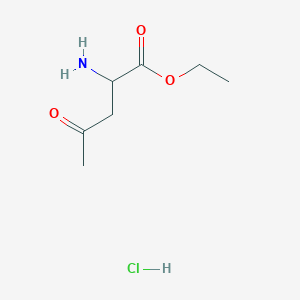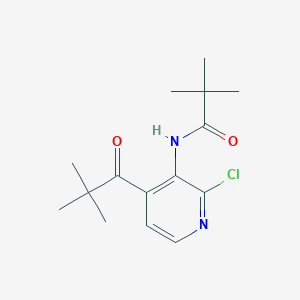
2-Propenoic acid, 3-(4-ethoxy-3-fluorophenyl)-, ethyl ester, (2E)-
Vue d'ensemble
Description
2-Propenoic acid, 3-(4-ethoxy-3-fluorophenyl)-, ethyl ester, (2E)-, is a compound that has recently been studied for its potential applications in the scientific research field. It is a member of the propenoic acid family and has a molecular structure of C₁₅H₁₆O₃F. It is a colorless liquid at room temperature and has a molecular weight of 272.28 g/mol. This compound has been studied for its potential use as a novel reagent in various laboratory experiments and studies, and its synthesis method has been developed. Additionally, its biochemical and physiological effects have been studied, and its mechanism of action has been elucidated.
Applications De Recherche Scientifique
Cancer Chemoprevention : A compound closely related to 2-Propenoic acid, namely 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, has shown promise as a chemopreventive agent against colon and tongue cancers. This is based on its dietary feeding effects in rats, demonstrating significant potential in cancer growth and development inhibition (Curini et al., 2006).
Synthesis and Reactions : Another related compound, 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, has been synthesized and studied for its reactions with aniline, o-phenylenediamine, and o-aminophenol. This research demonstrates the compound's versatility in chemical synthesis (Pimenova et al., 2003).
Fluorinated Heterocyclic Compounds : The use of similar compounds for synthesizing fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones has been explored. This shows the compound's role as a building block in the development of complex molecular structures (Shi et al., 1996).
Spectroscopic Studies : In a study of 2-cyano-3-(3,4-methylenedioxyphenyl)-2-propenoic acid ethyl-ester, a significant shift in the CO vibration spectrum was observed due to conformational differences in the compound's polymorphs. This highlights the compound's utility in spectroscopic analysis (Todori et al., 1994).
Polybenzoxazine Synthesis : Phloretic acid, a derivative of a similar compound, has been used as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This research points towards its application in materials science (Trejo-Machin et al., 2017).
Propriétés
IUPAC Name |
ethyl (E)-3-(4-ethoxy-3-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-3-16-12-7-5-10(9-11(12)14)6-8-13(15)17-4-2/h5-9H,3-4H2,1-2H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNLVYNQXRYOSG-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)OCC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)OCC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-(4-ethoxy-3-fluorophenyl)-, ethyl ester, (2E)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



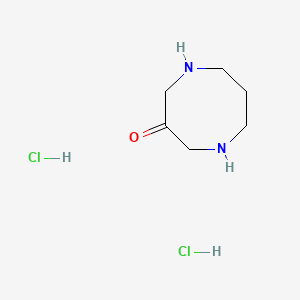


![1-{[(3,3-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1435638.png)
